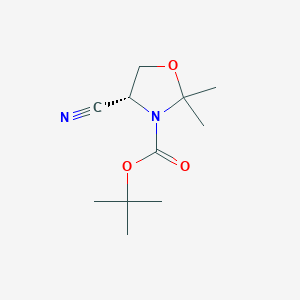
3-Chloro-2-fluoro-4-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is typically a colorless to pale yellow liquid with a distinct odor and is soluble in organic solvents like ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-methylbenzonitrile can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. Another method involves the direct cyanation of 3-chloro-2-fluoro-4-methyltoluene using a suitable cyanating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyanation reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted amines or thiols.
Oxidation: 3-Chloro-2-fluoro-4-methylbenzoic acid.
Reduction: 3-Chloro-2-fluoro-4-methylbenzylamine.
Scientific Research Applications
3-Chloro-2-fluoro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-4-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the chlorine substituent.
3-Chloro-4-methylbenzonitrile: Similar structure but lacks the fluorine substituent.
2-Fluoro-4-methylbenzonitrile: Similar structure but lacks the chlorine substituent
Uniqueness
3-Chloro-2-fluoro-4-methylbenzonitrile is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as an intermediate in the synthesis of complex molecules and its application in various fields .
Properties
Molecular Formula |
C8H5ClFN |
|---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
3-chloro-2-fluoro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,1H3 |
InChI Key |
AVGJISDQUUABAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)


![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)





